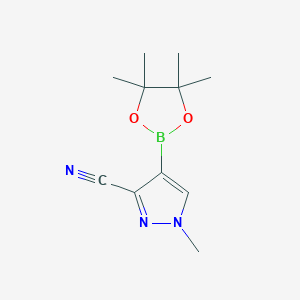
4-(piperidin-3-yl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(piperidin-3-yl)butanoic acid hydrochloride is a chemical compound that features a piperidine ring attached to a butanoic acid moiety. This compound is often used in the synthesis of various pharmaceuticals and has applications in medicinal chemistry due to its structural properties.
Mechanism of Action
Target of Action
It is known to participate in the synthesis of fk866 , an inhibitor of NAD biosynthesis . This suggests that its targets could be involved in the NAD biosynthesis pathway.
Mode of Action
It is known to be a reactant in the synthesis of FK866 , implying that it may interact with its targets to inhibit NAD biosynthesis
Biochemical Pathways
4-(piperidin-3-yl)butanoic acid hydrochloride is involved in the NAD biosynthesis pathway through its role in the synthesis of FK866 . NAD, or Nicotinamide adenine dinucleotide, is a crucial coenzyme in various biological processes, including metabolism, cell signaling, and DNA repair. By inhibiting NAD biosynthesis, this compound could potentially affect these processes, leading to downstream effects that are yet to be fully understood.
Result of Action
Given its role in the synthesis of FK866 , an inhibitor of NAD biosynthesis, it can be inferred that its action may lead to a decrease in NAD levels, potentially affecting various biological processes that rely on this coenzyme.
Action Environment
For instance, it is recommended to store the compound in a sealed container at room temperature , suggesting that certain environmental conditions are necessary for its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-3-yl)butanoic acid hydrochloride typically involves the reaction of piperidine with butanoic acid derivatives. One common method includes the use of 4-piperidone as a starting material, which undergoes reductive amination with butanoic acid or its derivatives under acidic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for yield and purity, often using catalysts and controlled reaction environments to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(piperidin-3-yl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
- 4-(piperidin-4-yl)butanoic acid hydrochloride
- 4-(piperidin-2-yl)butanoic acid hydrochloride
- 4-(piperidin-3-yl)pentanoic acid hydrochloride
Uniqueness
4-(piperidin-3-yl)butanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Properties
CAS No. |
2098110-95-1 |
|---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




